molecular formula C10H13BrN2O2 B7907843 2-Boc-Amino-5-bromopyridine

2-Boc-Amino-5-bromopyridine

Cat. No.: B7907843
M. Wt: 273.13 g/mol
InChI Key: PPXWNBJIYDJYOG-UHFFFAOYSA-N
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Description

2-Boc-Amino-5-bromopyridine is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-Amino-5-bromopyridine typically involves the protection of the amino group in 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-Amino-5-bromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-amino-5-bromopyridine.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

    Sonogashira Coupling: Involves palladium catalysts, copper iodide, and terminal alkynes.

    Buchwald-Hartwig Amination: Employs palladium catalysts and amines.

Major Products:

    Substituted Pyridines: Products of substitution reactions where the bromine atom is replaced by various functional groups.

    2-Amino-5-bromopyridine: Obtained after deprotection of the Boc group.

Scientific Research Applications

2-Boc-Amino-5-bromopyridine is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Chemical Biology: Employed in the preparation of bioactive molecules and probes.

    Material Science: Utilized in the development of novel materials with specific properties.

    Catalysis: Serves as a building block for catalysts used in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Boc-Amino-5-bromopyridine in chemical reactions involves the activation of the bromine atom and the Boc-protected amino group. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection to the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

    2-Amino-5-bromopyridine: Lacks the Boc protecting group, making it more reactive in certain conditions.

    2-Boc-Amino-4-bromopyridine: Similar structure but with the bromine atom at the 4-position.

    2-Boc-Amino-3-bromopyridine: Similar structure but with the bromine atom at the 3-position.

Uniqueness: 2-Boc-Amino-5-bromopyridine is unique due to the specific positioning of the Boc-protected amino group and the bromine atom, which allows for selective reactions and the synthesis of a wide range of derivatives. Its stability and reactivity make it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-tert-butylcarbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)13(9(14)15)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXWNBJIYDJYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=NC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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